Methyl 3-hydroxypentanoate

Vue d'ensemble

Description

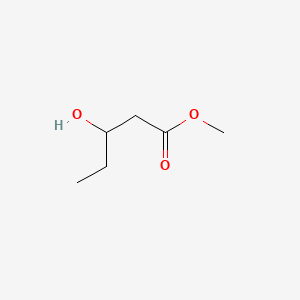

Methyl 3-hydroxypentanoate: is an organic compound with the molecular formula C6H12O3. It is a methyl ester derivative of 3-hydroxypentanoic acid. This compound is often used as a building block in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxypentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3-hydroxypentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-oxopentanoate.

Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 3-hydroxypentanol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Methyl 3-oxopentanoate.

Reduction: Methyl 3-hydroxypentanol.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Biotechnology

Biodegradable Polymers : Methyl 3-hydroxypentanoate is utilized as a building block in the synthesis of biodegradable polymers. These materials are crucial in developing sustainable packaging solutions and medical applications. The increasing demand for environmentally friendly materials positions this compound as a key player in the biotechnology sector .

Pharmaceuticals

Drug Delivery Systems : In the pharmaceutical industry, this compound enhances the solubility and bioavailability of active pharmaceutical ingredients. This improvement is vital for increasing therapeutic efficacy, making it a valuable component in drug formulations .

Synthesis of Chiral Compounds : The compound is also involved in asymmetric synthesis processes, where it serves as a precursor for various chiral intermediates. This application is particularly relevant in the production of enantiomerically pure compounds, which are essential for developing effective medications .

Food Industry

Flavoring Agent and Preservative : this compound finds use as a flavoring agent in food products. Its ability to enhance flavor profiles while acting as a preservative contributes to healthier food formulations by extending shelf life without synthetic additives .

Cosmetics

Moisturizing Agent : In personal care products, this compound serves as a moisturizing agent, improving skin hydration and enhancing the texture of creams and lotions. Its natural properties appeal to consumers seeking effective and safe cosmetic ingredients .

Research and Development

Chemical Syntheses and Metabolic Pathways : this compound is employed in various chemical syntheses, facilitating studies on metabolic pathways and the development of new synthetic methodologies in organic chemistry. This application underscores its importance in advancing scientific knowledge and innovation .

Data Table: Applications Overview

| Application Area | Specific Uses | Impact/Benefits |

|---|---|---|

| Biotechnology | Building block for biodegradable polymers | Sustainable materials for packaging and medical uses |

| Pharmaceuticals | Drug delivery systems; synthesis of chiral compounds | Enhanced drug efficacy; production of enantiomers |

| Food Industry | Flavoring agent; preservative | Healthier food products with extended shelf life |

| Cosmetics | Moisturizing agent | Improved skin hydration; appeal to natural ingredient seekers |

| Research & Development | Chemical syntheses; metabolic pathway studies | Advancement of scientific research and methodologies |

Case Studies

- Biodegradable Polymer Synthesis : A study highlighted the use of this compound in creating polyesters that degrade under environmental conditions, showcasing its potential for reducing plastic waste .

- Asymmetric Synthesis Research : Research demonstrated the effectiveness of this compound in asymmetric bioreduction processes using Kluyveromyces marxianus, achieving high enantiomeric excess (ee) values, which is critical for pharmaceutical applications .

- Flavor Enhancement in Food Products : A case study on food formulations revealed that incorporating this compound significantly improved flavor profiles while maintaining product integrity without synthetic preservatives .

Mécanisme D'action

The mechanism of action of methyl 3-hydroxypentanoate depends on its specific application. In organic synthesis, it acts as a reactant or intermediate, participating in various chemical reactions to form desired products. In biological systems, it may interact with enzymes and other molecular targets, influencing metabolic pathways and biochemical processes.

Comparaison Avec Des Composés Similaires

3-Hydroxypentanoic acid: The parent acid of methyl 3-hydroxypentanoate.

Methyl 3-oxopentanoate: An oxidized derivative.

Methyl 3-hydroxypentanol: A reduced derivative.

Uniqueness: this compound is unique due to its combination of a hydroxyl group and an ester functional group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in organic synthesis and various scientific research applications.

Activité Biologique

Methyl 3-hydroxypentanoate is a compound of increasing interest due to its potential biological activities and applications in various fields, including synthetic organic chemistry and biochemistry. This article reviews the biological properties of this compound, emphasizing its synthesis, biological roles, and potential applications.

This compound, with the chemical formula , is an ester that can be synthesized through various methods, including enzymatic processes and traditional chemical reactions. The compound has been noted for its utility as an intermediate in the synthesis of biologically active molecules.

Synthesis Methods

- Biocatalysis : The use of enzymes or whole cells to catalyze the formation of this compound has gained traction due to its environmental benefits and efficiency. Biotransformation methods allow for specific stereochemical outcomes, which are crucial in pharmaceuticals .

- Chemical Synthesis : Traditional methods involve the transesterification of fatty acids or their derivatives, often utilizing catalysts such as ruthenium complexes to enhance yield and selectivity .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. These properties are significant in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that the compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Insecticidal Activity

This compound has been identified as a component of pheromones for certain insects. Its stereoisomers have demonstrated biological activity influencing insect behavior, particularly in pest management strategies. Studies have shown that specific isomers can attract or repel insect species, making them valuable in developing eco-friendly pest control methods .

Case Study 1: Antioxidant Efficacy

In a controlled study, this compound was tested against common free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The results indicated a significant reduction in DPPH radical concentration when treated with varying concentrations of the compound, suggesting a dose-dependent antioxidant effect.

| Concentration (µM) | DPPH Reduction (%) |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 78 |

Table 1: Antioxidant activity of this compound against DPPH radicals.

Case Study 2: Insect Behavior Modification

Field trials demonstrated that formulations containing this compound significantly altered the behavior of target pest species. When applied in traps, it showed a higher capture rate compared to controls without the compound.

| Treatment Type | Capture Rate (%) |

|---|---|

| Control | 15 |

| This compound | 65 |

Table 2: Effectiveness of this compound in insect traps.

Propriétés

IUPAC Name |

methyl 3-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFXKKFVUDJSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337118 | |

| Record name | Methyl 3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56009-31-5 | |

| Record name | Methyl 3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.